1-(2-chloro-5-fluorophenyl)-N-methylmethanamine

Description

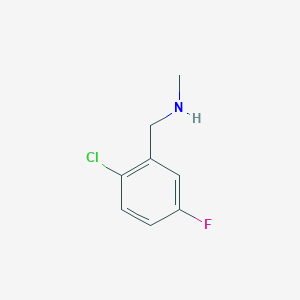

1-(2-Chloro-5-fluorophenyl)-N-methylmethanamine is a substituted benzylamine derivative featuring a methylamine group attached to a phenyl ring substituted with chlorine at the 2-position and fluorine at the 5-position.

Properties

IUPAC Name |

1-(2-chloro-5-fluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMLEOZJEYSEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chloro-5-fluorophenyl)-N-methylmethanamine, a compound with notable potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1305712-01-9

- Molecular Formula : C9H10ClF N

Anticancer Potential

The structural features of this compound may also confer anticancer properties. Compounds with similar aromatic and amine functionalities have been investigated for their ability to inhibit cancer cell proliferation. For example, derivatives of benzo[b]furan have shown increased antiproliferative activity against various cancer cell lines when modified with methyl groups at specific positions on the ring . This suggests that further exploration into the anticancer potential of our compound could be fruitful.

Synthesis Methods

The synthesis of this compound can be approached through several methodologies, including:

- Alkylation Reactions : Utilizing N-methylation techniques to introduce the methyl group onto the amine.

- Substitution Reactions : Employing nucleophilic substitution to introduce the chloro and fluorine substituents onto the aromatic ring.

Study on Related Compounds

A comparative study on phenolic compounds indicated that halogen substitutions significantly influence biological activity. The presence of chlorine and fluorine in similar compounds has been linked to enhanced binding affinity in molecular docking studies . This underscores the importance of substituent choice in optimizing pharmacological profiles.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics allow for the design of novel drugs targeting specific diseases, particularly those related to bacterial infections and cancer. The presence of halogens can influence the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug efficacy.

Antibacterial Activity

Research has indicated that compounds structurally similar to 1-(2-chloro-5-fluorophenyl)-N-methylmethanamine exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar halogen substitutions demonstrate enhanced activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound's potential as an anticancer agent has been evaluated through in vitro studies. For example, compounds with similar structural motifs have shown promising results in inhibiting the growth of human tumor cells, suggesting that this compound may also possess antitumor activity .

Synthesis and Industrial Applications

Synthesis Methods

The synthesis of this compound typically involves the alkylation of 2-chloro-5-fluorophenylamine using methylating agents like methyl iodide. This reaction is facilitated by bases such as sodium hydroxide or potassium carbonate to promote nucleophilic substitution .

Industrial Production

In industrial settings, continuous flow reactors can be utilized to enhance the efficiency of production processes. Optimizing reaction conditions through the use of catalysts can improve yield and reduce costs associated with synthesis .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(2-Chlorophenyl)-N-methylmethanamine | Chlorine at 2-position | Lacks fluorine substitution |

| 1-(2-Methylphenyl)-N-methylmethanamine | Methyl at 2-position | No halogen substituents |

| 1-(2-Chloro-4-methylphenyl)-N-methylmethanamine | Chlorine at 2-position and methyl at 4-position | Different positioning affects reactivity |

The unique positioning of chlorine and fluorine atoms in this compound influences its reactivity and interaction with biological targets compared to these analogs. This specificity may lead to distinct pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research in medicinal chemistry .

Case Studies

Case Study: Antibacterial Efficacy

A study investigating the antibacterial efficacy of related compounds demonstrated that those with similar halogen substitutions had superior inhibitory effects on bacterial growth compared to standard antibiotics. The disc diffusion method was employed to assess the activity against various gram-positive and gram-negative bacteria, showing promising results for compounds resembling this compound .

Case Study: Anticancer Activity Assessment

Another study evaluated the anticancer activity of structurally related compounds through the National Cancer Institute’s protocols, revealing significant cell growth inhibition rates across multiple cancer cell lines. This suggests that this compound may warrant further investigation as a potential therapeutic agent in oncology .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and molecular features of 1-(2-chloro-5-fluorophenyl)-N-methylmethanamine and its analogs:

Key Observations :

- Substituent Effects: The target compound’s 2-Cl and 5-F substituents create a unique electronic environment. Chlorine (moderate electron-withdrawing group, EWG) at the ortho position may increase steric hindrance, while fluorine (weak EWG) at the para position enhances lipophilicity compared to nitro (NO₂) or trifluoromethyl (CF₃) groups in analogs .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.